molecular formula C21H26N4O3 B12739689 (E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine CAS No. 155271-09-3

(E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine

Cat. No.: B12739689
CAS No.: 155271-09-3
M. Wt: 382.5 g/mol
InChI Key: KLIDVSSHQJVUSP-MDZDMXLPSA-N
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Description

(E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine is a synthetic xanthine derivative Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xanthine derivatives.

    Alkylation: The xanthine core is alkylated at positions 1 and 3 using ethyl halides under basic conditions.

    Styryl Group Introduction: The styryl group is introduced at position 8 through a Wittig reaction, using a suitable phosphonium ylide and an aldehyde precursor.

    Methoxy and Methyl Substitutions: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and xanthine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted xanthine derivatives, which may have different pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, (E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine is used as a model compound to study the reactivity of xanthine derivatives and their potential as catalysts in organic reactions.

Biology

In biological research, this compound is investigated for its effects on enzyme activity, particularly those involved in purine metabolism.

Medicine

In medicine, this compound is explored for its potential as a therapeutic agent for neurological disorders due to its stimulant properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound increases the release of neurotransmitters such as dopamine and norepinephrine, leading to its stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa, with mild stimulant effects.

Uniqueness

(E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives.

Biological Activity

(E)-1,3-Diethyl-8-(4-methoxy-2,5-dimethylstyryl)-7-methylxanthine is a synthetic xanthine derivative notable for its diverse biological activities. This compound has been studied for its potential in various therapeutic applications, primarily due to its interactions with adenosine receptors and its role as a phosphodiesterase inhibitor.

Chemical Structure and Properties

  • Molecular Formula : C21H26N4O3
  • Molecular Weight : 382.46 g/mol
  • IUPAC Name : 1,3-diethyl-8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7H-purine-2,6-dione
  • CAS Number : 155271-06-0

The primary biological activity of this compound involves its function as an adenosine receptor antagonist , specifically targeting the A1 and A2A receptors. These receptors play critical roles in various physiological processes, including neurotransmission and cardiovascular function.

Adenosine Receptor Interaction

Research indicates that the compound exhibits significant affinity for both A1 and A2A adenosine receptors. The para-substitution on the phenolic side-chain enhances this affinity:

  • A1 Receptor Affinity : Compounds with a 1,3-diethyl substitution pattern showed increased binding affinity compared to their dimethyl counterparts.
  • A2A Receptor Affinity : The presence of the methoxy group at the para position significantly improved A2A receptor binding, with reported Ki values in the nanomolar range for specific analogs .

1. Antidepressant Effects

The compound has been explored for its antidepressant properties due to its ability to modulate adenosine signaling pathways. Xanthine derivatives have shown promise in treating mood disorders by acting on neurotransmitter systems involved in depression .

2. Neuroprotective Properties

Studies suggest that this compound may have neuroprotective effects beneficial for neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its antagonistic action on adenosine receptors can potentially mitigate neuroinflammation and promote neuronal survival .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

StudyFindings
PubMed StudyIdentified as a novel A1 and A2A adenosine receptor antagonist with potential applications in neurodegenerative disorders.
Patent ResearchHighlighted its antidepressant properties and mechanism through adenosine receptor modulation.
Chemical AnalysisConfirmed structural integrity and pharmacological potential based on molecular interactions.

Properties

CAS No.

155271-09-3

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-7-methylpurine-2,6-dione

InChI

InChI=1S/C21H26N4O3/c1-7-24-19-18(20(26)25(8-2)21(24)27)23(5)17(22-19)10-9-15-11-14(4)16(28-6)12-13(15)3/h9-12H,7-8H2,1-6H3/b10-9+

InChI Key

KLIDVSSHQJVUSP-MDZDMXLPSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C=C(C(=C3)C)OC)C)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C=C(C(=C3)C)OC)C)C

Origin of Product

United States

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